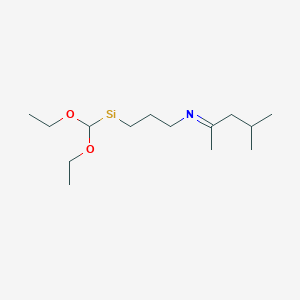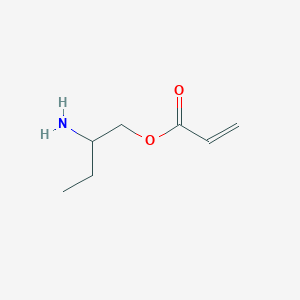
Fluoro(dimethyl)(oct-1-yn-1-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoro(dimethyl)(oct-1-yn-1-yl)silane is a chemical compound with the molecular formula C₁₀H₁₉FSi It is characterized by the presence of a silicon atom bonded to a fluorine atom, two methyl groups, and an oct-1-yn-1-yl group
Vorbereitungsmethoden
The synthesis of Fluoro(dimethyl)(oct-1-yn-1-yl)silane typically involves the reaction of oct-1-yne with dimethylfluorosilane under specific conditions . The reaction is carried out in the presence of a catalyst, often a transition metal catalyst, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Fluoro(dimethyl)(oct-1-yn-1-yl)silane undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon atom.
Addition Reactions: The triple bond in the oct-1-yn-1-yl group can undergo addition reactions with various reagents.
Common reagents used in these reactions include halogens, hydrogen peroxide, and organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Fluoro(dimethyl)(oct-1-yn-1-yl)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure makes it useful in studying silicon-based biochemistry.
Industry: Used in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism by which Fluoro(dimethyl)(oct-1-yn-1-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The fluorine atom can participate in hydrogen bonding, while the oct-1-yn-1-yl group can engage in π-π interactions with aromatic systems . These interactions influence the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Fluoro(dimethyl)(oct-1-yn-1-yl)silane can be compared with other similar compounds such as:
- Dimethylfluoro(1-octynyl)silane
- Trimethylfluorosilane
- Fluorotrimethylsilane
These compounds share similar structural features but differ in the number and type of substituents on the silicon atom. This compound is unique due to the presence of the oct-1-yn-1-yl group, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
665012-70-4 |
|---|---|
Molekularformel |
C10H19FSi |
Molekulargewicht |
186.34 g/mol |
IUPAC-Name |
fluoro-dimethyl-oct-1-ynylsilane |
InChI |
InChI=1S/C10H19FSi/c1-4-5-6-7-8-9-10-12(2,3)11/h4-8H2,1-3H3 |
InChI-Schlüssel |
ZTRQUASAUNMDBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC#C[Si](C)(C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Bromophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12550470.png)
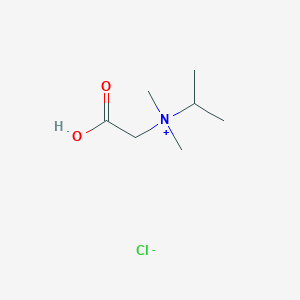
![Acetamide, N-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B12550489.png)
![N,N-Diphenyl-4-[2-(pyren-1-YL)ethyl]aniline](/img/structure/B12550494.png)
![N-Benzyl-2-methyldibenzo[b,d]thiophen-4-amine--hydrogen chloride (1/1)](/img/structure/B12550496.png)
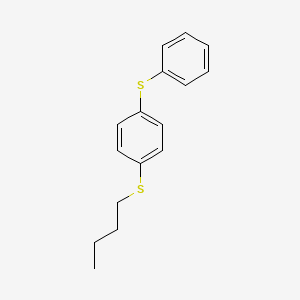
![Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane](/img/structure/B12550503.png)
![6-[2-(3-Chloro-4-methoxyphenyl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B12550508.png)

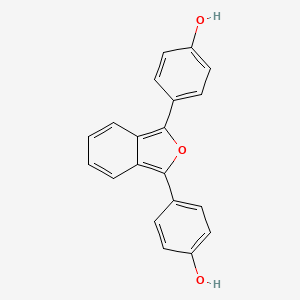
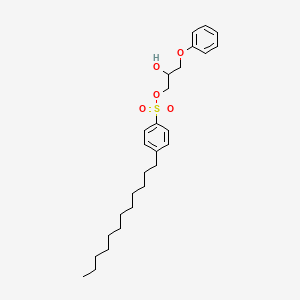
![2-Naphthalenecarboxylic acid, 8-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B12550542.png)
